Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate

Beschreibung

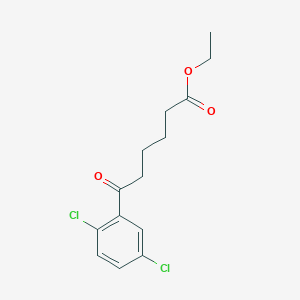

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (CAS 898778-14-8) is an aromatic ester featuring a hexanoate backbone substituted with a 2,5-dichlorophenyl group and a ketone at the 6-position. It is primarily utilized in industrial and scientific research applications .

Eigenschaften

IUPAC Name |

ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMXJTDHCXJDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645752 | |

| Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-14-8 | |

| Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate typically involves:

- Formation of the ketoester backbone (ethyl 6-oxohexanoate derivative)

- Introduction of the 2,5-dichlorophenyl group via substitution or coupling reactions

A common approach is to start from monoethyl adipate or related esters and introduce the halogenated phenyl moiety through electrophilic aromatic substitution or via halogenated precursors.

Synthesis of Ethyl 6-chloro-6-oxohexanoate as a Model Compound

A well-documented method for preparing ethyl 6-chloro-6-oxohexanoate, which is structurally similar except for the phenyl substitution, provides insight into the preparation of the target compound:

- Raw materials: Monoethyl adipate and bis(trichloromethyl) carbonate

- Catalyst: Organic amine catalysts such as N,N-dimethylformamide or tetramethylguanidine

- Solvent: Organic solvents including toluene, ethyl acetate, or mixtures thereof

- Reaction conditions: 40–100°C for 1–10 hours

- Molar ratios: Monoethyl adipate : bis(trichloromethyl) carbonate : organic amine = 1 : 0.34–1.0 : 0.01–0.20

- Post-treatment: Solvent removal under normal or reduced pressure followed by vacuum distillation at 17 mmHg and 128–130°C to isolate the product

$$

\text{Monoethyl adipate} + \text{Bis(trichloromethyl)carbonate} \xrightarrow[\text{Organic amine}]{40-100^\circ C} \text{Ethyl 6-chloro-6-oxohexanoate}

$$

- Yield: Up to 92.5%

- Purity: Approximately 98.8%

| Parameter | Value |

|---|---|

| Monoethyl adipate | 17.4 g (100 mmol) |

| Bis(trichloromethyl)carbonate | 10.4 g (35 mmol) |

| Catalyst (Tetramethylguanidine) | 0.1 g (1 mmol) |

| Solvent (Toluene) | 40 mL |

| Temperature | 40–45°C |

| Reaction time | 8 hours |

| Product yield | 17.8 g (92.5%) |

| Product purity | 98.8% |

This method is noted for its simplicity, safety, high yield, low cost, and minimal waste generation.

Purification and Characterization

- Vacuum distillation is commonly employed to purify the product, typically at reduced pressure (5–17 mmHg) and temperatures between 128°C and 176°C depending on the compound.

- NMR spectroscopy (e.g., ^1H NMR in CDCl3) is used to confirm the structure and purity.

- Yield and purity are typically high, with yields above 90% and purity exceeding 95% in optimized conditions.

3 Summary Table of Preparation Parameters

| Parameter | Ethyl 6-chloro-6-oxohexanoate (Model) | Notes for 2,5-Dichlorophenyl Derivative |

|---|---|---|

| Starting materials | Monoethyl adipate, bis(trichloromethyl)carbonate | 2,5-Dichlorophenyl precursors or chlorination of phenyl ketoesters |

| Catalyst | Organic amines (e.g., N,N-dimethylformamide, tetramethylguanidine) | Acid binding agents like N,N-dimethylbenzylamine |

| Solvent | Toluene, ethyl acetate, or mixtures | Toluene, dichloromethane, xylene |

| Temperature | 40–100°C | 5–60°C during chlorination |

| Reaction time | 1–10 hours | 30–240 minutes depending on step |

| Molar ratios (substrate:reagent:catalyst) | 1 : 0.34–1.0 : 0.01–0.20 | 1 : 1.02–1.40 : 0.1–0.4 |

| Post-treatment | Solvent removal, vacuum distillation | Aqueous workup, pH adjustment, dehydration, vacuum distillation |

| Yield (%) | Up to 92.5% | Typically >90% |

| Purity (%) | ~98.8% | >95% |

4 Research Findings and Notes

- The use of bis(trichloromethyl)carbonate as a reagent offers a safer and more efficient alternative to traditional chlorinating agents like thionyl chloride, reducing hazardous byproducts and improving yield.

- Organic amine catalysts facilitate the reaction under mild conditions, enhancing selectivity and reducing reaction times.

- The choice of solvent significantly affects reaction efficiency and product isolation; aromatic solvents such as toluene are preferred for their stability and ease of removal.

- Chlorination of phenyl-substituted ketoesters requires careful temperature control to avoid over-chlorination or decomposition.

- Vacuum distillation parameters must be optimized to balance product purity and yield, with typical vacuum pressures around 5–17 mmHg and temperatures tailored to the compound's boiling point.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound’s keto group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The compound is compared below with key analogs differing in substituents, ester groups, or functional groups:

Key Observations :

- Substituent Effects : The 2,5-dichloro substitution in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the ketone compared to methoxy-substituted analogs (electron-donating) .

- Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility and reactivity .

Key Observations :

- Methoxy-substituted analogs achieve higher yields (94%) during esterification, while reduction steps yield lower outputs (33%) due to side reactions .

Biologische Aktivität

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a keto group and an ester functional group, which are crucial for its biological activity.

- Dichlorophenyl Group : The presence of a dichlorophenyl moiety enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The keto group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity.

- Binding Affinity : The dichlorophenyl group may contribute to the compound’s binding affinity towards specific biological targets, enhancing its efficacy in therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In a controlled experiment involving animal models with induced inflammation, treatment with the compound resulted in a marked reduction in swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.

- Cancer Cell Studies : In vitro studies using A549 lung cancer cells demonstrated that this compound induced apoptosis at concentrations as low as 4 μM. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells following treatment .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | Similar structure but different chlorination pattern | Exhibits antimicrobial and anticancer properties |

| Ethyl 6-(3-chloro-4-fluorophenyl)-6-oxohexanoate | Contains fluorine instead of chlorine | Potentially different reactivity and biological activity |

| Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | Fluorinated analog | Altered chemical properties affecting biological interactions |

Q & A

Basic: What are the common synthetic routes for Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves Friedel-Crafts acylation followed by esterification. For example, a Friedel-Crafts reaction between 1,4-dimethoxybenzene and adipoyl chloride yields 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid, which is esterified with ethanol under acid catalysis (e.g., H₂SO₄) . Optimization strategies include:

- Catalyst selection : Acid catalysts (HCl, H₂SO₄) improve esterification efficiency.

- Solvent systems : Refluxing in toluene or dichloromethane enhances reaction rates .

- Temperature control : Maintaining reflux temperatures (~110°C) ensures complete conversion.

- Purification : Vacuum distillation or column chromatography resolves byproducts .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Key techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O ester stretch at ~1734 cm⁻¹, keto group at ~1691 cm⁻¹) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenyl proton splitting patterns).

- X-ray crystallography : Resolves steric effects and crystal packing, as demonstrated in structurally similar esters .

- Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] at m/z ~315 for C₁₄H₁₅Cl₂O₃).

Advanced: How does the electronic nature of the 2,5-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The electron-withdrawing chlorine atoms increase the electrophilicity of the keto group, accelerating nucleophilic attack. Comparative studies with non-halogenated analogs (e.g., naphthyl derivatives) show:

- Enhanced reactivity : Chlorine’s inductive effect lowers the LUMO energy of the carbonyl, favoring nucleophilic addition .

- Steric effects : The ortho-chlorine may hinder bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to mitigate steric hindrance .

Advanced: How should researchers address contradictions in reported yields for Friedel-Crafts acylation steps?

Answer:

Discrepancies often arise from:

- Catalyst loading : Excess AlCl₃ (common in Friedel-Crafts) may degrade acid-sensitive products, reducing yields .

- Workup protocols : Incomplete hydrolysis of intermediates (e.g., acid chlorides) can skew yields. Quenching with ice-water improves purity .

- Analytical methods : HPLC vs. gravimetric analysis may yield divergent results due to co-eluting impurities. Cross-validate with NMR or GC-MS .

Advanced: What strategies mitigate steric hindrance during derivatization of the keto group in this compound?

Answer:

- Protecting groups : Temporarily protect the ester moiety with tert-butyldimethylsilyl (TBS) groups to reduce steric bulk during keto-group modifications .

- Microwave-assisted synthesis : Enhances reaction kinetics, reducing side reactions caused by prolonged heating .

- Low-temperature conditions : Performing reactions at −78°C (e.g., using LiAlH₄ for ketone reduction) minimizes unwanted rearrangements .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

- DFT calculations : Model charge distribution to identify nucleophilic/electrophilic sites (e.g., keto group as a Michael acceptor) .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

- ADMET profiling : Use tools like SwissADME to estimate solubility (LogP ~3.2) and bioavailability, guiding in vitro assay design .

Advanced: How does the compound’s topological polar surface area (TPSA) influence its pharmacokinetic properties?

Answer:

- TPSA calculation : ~46.5 Ų (based on ester and ketone groups), suggesting moderate membrane permeability .

- Correlation with absorption : Lower TPSA (<60 Ų) aligns with oral bioavailability in rodent models, but chlorine atoms may increase plasma protein binding, reducing free drug concentration .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate ester products from unreacted acids .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~80–85°C) .

- Distillation : For large-scale preparations, vacuum distillation (bp ~145–148°C at 0.3 mmHg) avoids thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.